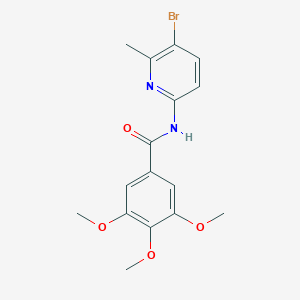![molecular formula C22H25ClN4O3S B278375 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B278375.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique biochemical and physiological effects, which have made it an attractive candidate for various research studies.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation and cell proliferation, which may have therapeutic benefits in various disease conditions.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea has been shown to have various biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments is its unique biochemical and physiological effects. This compound has been extensively studied and has been shown to have potential applications in various research studies. However, the synthesis of this compound is complex and requires a high level of expertise, which may limit its use in certain lab settings.
Orientations Futures
There are several future directions for research related to N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea. Some potential areas of research include the development of new synthesis methods to improve the yield and purity of the final product, the investigation of the mechanism of action of this compound, and the exploration of its potential applications in the treatment of various disease conditions. Additionally, further research is needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea involves a multi-step process that includes the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise to ensure the quality and purity of the final product.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea has been extensively studied for its potential applications in scientific research. This compound has been used in various studies related to cancer research, inflammation, and neurological disorders. The unique biochemical and physiological effects of this compound have made it an attractive candidate for various research studies.
Propriétés
Nom du produit |
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea |
|---|---|
Formule moléculaire |
C22H25ClN4O3S |
Poids moléculaire |
461 g/mol |
Nom IUPAC |
(E)-N-[[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H25ClN4O3S/c1-15(2)21(29)27-11-9-26(10-12-27)19-7-5-16(14-18(19)23)24-22(31)25-20(28)8-6-17-4-3-13-30-17/h3-8,13-15H,9-12H2,1-2H3,(H2,24,25,28,31)/b8-6+ |
Clé InChI |
CTMNEDFDMDFVBB-SOFGYWHQSA-N |
SMILES isomérique |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)Cl |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)Cl |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)

![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)